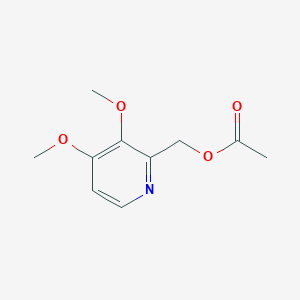

2-Acetoxymethyl-3,4-dimethoxypyridine

Vue d'ensemble

Description

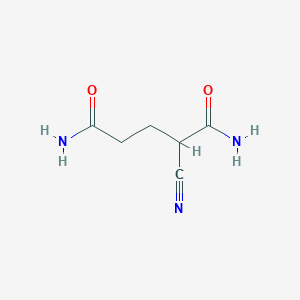

The compound 2-Acetoxymethyl-3,4-dimethoxypyridine does not appear to be directly discussed in the provided papers. However, the papers do discuss closely related compounds and their reactions, which may provide insights into the behavior of similar molecules. The papers focus on the reaction mechanisms of 2-dimethoxymethyl-3-methoxypropionitrile with acetamidine, leading to the formation of various pyrimidine derivatives .

Synthesis Analysis

The synthesis of related compounds involves the reaction of 2-dimethoxymethyl-3-methoxypropionitrile with acetamidine. In the first paper, the reaction is said to yield 2,7-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine via an intermediate. The intermediate, initially thought to be 2-acetamidinomethylene-3-methoxypropionitrile, is later suggested to be a different structure due to inconsistencies with expected stabilities and UV spectra . The second paper describes a novel reaction pathway where the intermediate is successfully isolated and identified as 2-methyl-4-amino-5-dimethoxymethyl-5,6-dihydropyrimidine. This pathway includes several steps, such as the elimination of methanol, addition of acetamidine, cyclization, and replacement reactions, leading to the final product .

Molecular Structure Analysis

The molecular structure of the intermediates and final products in these reactions is crucial for understanding the reaction mechanisms. The first paper discusses the UV spectra of the compounds, which are indicative of their molecular structures. The intermediate's structure was revised based on its UV spectrum, suggesting it to be a dihydropyrimidine derivative . In the second paper, the structure of the isolated intermediate is confirmed to be a dihydropyrimidine derivative as well, with specific substitutions that were determined through the reaction pathway analysis .

Chemical Reactions Analysis

The chemical reactions described in the papers involve a series of steps, including elimination, addition, cyclization, and replacement reactions. The first paper suggests the formation of a dimeric compound as a result of the reaction of 2-dimethoxymethyl-3-methoxypropionitrile with sodium methoxide, indicating a possible initial formation of 2-dimethoxymethylacrylonitrile . The second paper elaborates on the reaction pathway, detailing each step leading to the final product, pyrimidopyrimidine, and identifying several key intermediates along the way .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Acetoxymethyl-3,4-dimethoxypyridine are not directly provided, the reaction mechanisms and structures of related compounds suggest that such properties would be influenced by the presence of methoxy and acetamidine groups. These groups can affect the stability, reactivity, and spectral properties of the compounds. For instance, the UV spectra discussed in the papers are used to infer the presence of certain functional groups and to confirm the structures of the intermediates .

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

2-Acetoxymethyl-3,4-dimethoxypyridine is involved in various synthetic processes and chemical reactions, demonstrating its utility in organic chemistry. A study by Dai Gui-yuan (2003) describes an improved method for preparing 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, starting from maltol and undergoing a series of reactions including methylation, chloridization, oxidation, and methoxylation, with 2-acetoxymethyl-3,4-dimethoxypyridine playing a critical role in the chloridization step Dai Gui-yuan, 2003.

Catalysis and Ligand Effects

The compound is also relevant in studies focused on catalysis and ligand effects. Research by Amanda K. Cook and M. Sanford (2015) on the palladium-catalyzed arene C-H acetoxylation process demonstrates how different pyridine ligands, including derivatives of 2-acetoxymethyl-3,4-dimethoxypyridine, impact the catalytic activity and mechanism, shedding light on the rate-limiting steps and the nature of the catalyst resting states Amanda K. Cook, M. Sanford, 2015.

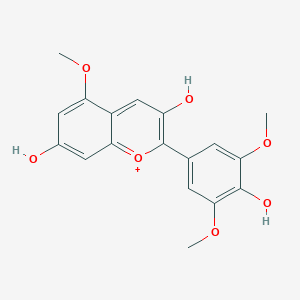

Antioxidant Properties

In the field of biochemistry, the enzymatic modification of related compounds shows potential for producing antioxidants. A study by O. E. Adelakun et al. (2012) explores the laccase-mediated oxidation of 2,6-dimethoxyphenol to produce compounds with higher antioxidant capacities. This research indicates the broader chemical family's potential for generating bioactive compounds with significant health benefits O. E. Adelakun, T. Kudanga, I. Green, M. Roes-Hill, S. Burton, 2012.

Magnetic and Optical Properties

Another fascinating application is found in materials science, where derivatives of 2-acetoxymethyl-3,4-dimethoxypyridine are used in creating new materials with unique properties. Dimitris I. Alexandropoulos et al. (2011) discovered a new family of lanthanide clusters using 2-(hydroxymethyl)pyridine, showing significant magnetic and photoluminescent properties. This research opens avenues for the development of materials with potential applications in data storage and optical devices Dimitris I. Alexandropoulos et al., 2011.

Propriétés

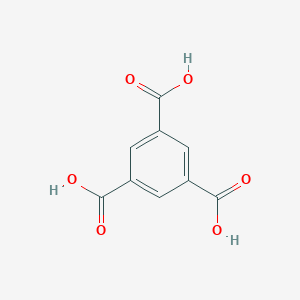

IUPAC Name |

(3,4-dimethoxypyridin-2-yl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-7(12)15-6-8-10(14-3)9(13-2)4-5-11-8/h4-5H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LALICKMKNTYIDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=NC=CC(=C1OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401253806 | |

| Record name | 2-Pyridinemethanol, 3,4-dimethoxy-, 2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401253806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetoxymethyl-3,4-dimethoxypyridine | |

CAS RN |

102625-99-0 | |

| Record name | 2-Pyridinemethanol, 3,4-dimethoxy-, 2-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102625-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinemethanol, 3,4-dimethoxy-, 2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401253806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyridinemethanol, 3,4-dimethoxy-, 2-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-O-ethyl 5-O-[2-[(2-hydroxybenzoyl)amino]ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B108453.png)